![molecular formula C11H13N3 B1359226 n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine CAS No. 1007521-06-3](/img/structure/B1359226.png)
n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine
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Overview
Description
The compound “n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine” is a chemical compound with the empirical formula C10H12ClN3 .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The brief SAR (structural activity relationship) of the synthesized compounds shows potential antibacterial and antifungal activity .
Molecular Structure Analysis
The molecular structure of “n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine” can be represented by the SMILES string CNCC1=NNC(C2=CC=CC=C2)=C1.O=C(O)C(O)=O
.
Chemical Reactions Analysis
The compound has been involved in reactions that yield N-azolylsulfonation 12 products, which were isolated in 70–88% yield as pure compounds and characterized by elemental analysis and LC/MS .
Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 277.28 . It has been characterized by physicochemical properties and spectral means (IR and NMR) .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . For instance, synthesized pyrazole derivatives have shown potential antibacterial and antifungal activity .
Agrochemistry
In the field of agrochemistry, pyrazoles are also widely used . However, the specific applications of “n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine” in this field are not explicitly mentioned in the search results.
Coordination Chemistry
Pyrazoles are frequently used in coordination chemistry . They can act as ligands to form complexes with various metals, contributing to the diversity of coordination compounds.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to synthesize a variety of organometallic compounds . These compounds have applications in catalysis, materials science, and other areas.
Antioxidant and Anticancer Activities
Some pyrazole derivatives have been shown to possess antioxidant and anticancer activities . For example, certain derivatives have demonstrated cytotoxicity on several human cell lines , and some have been approved for the treatment of different types of cancer .
Synthesis of Bioactive Chemicals
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They are involved in various reactions in different media, contributing to the synthesis of a wide range of bioactive compounds .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes at the molecular level that can result in various biological effects .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with various biological activities, suggesting that they may exert a range of molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-7-10-8-13-14-11(10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUVPCGHXREZHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine |
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